3-[[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxymethyl]-6,7-dihydroxyquinoxaline-2-carboxylic acid
Beschreibung
UNII-Q52GJJ5NEL, assigned by the FDA’s Substance Registration System (SRS), is a unique identifier for the compound 5-Methylurapidil (CAS: 34661-85-3; PubChem CID: 5640). This compound is a derivative of urapidil, characterized by a methyl substitution on the uracil ring. It acts as a selective α₁-adrenergic receptor antagonist with additional affinity for serotonin (5-HT₁A) receptors, making it relevant in cardiovascular and neurological research .
Key properties include:
- Molecular Formula: C₂₀H₂₈N₆O₂
- Molecular Weight: 384.48 g/mol
- Structural Features: A uracil core linked to a piperazine moiety and a substituted phenyl group.
Regulatory databases (e.g., ChEMBL, BindingDB) classify it as a GPCR ligand, highlighting its utility in receptor-binding studies .
Eigenschaften
CAS-Nummer |
142654-34-0 |
|---|---|
Molekularformel |
C19H17N7O10S2 |
Molekulargewicht |
567.5 g/mol |
IUPAC-Name |
3-[[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxymethyl]-6,7-dihydroxyquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C19H17N7O10S2/c1-6-13(17(30)26(6)38(33,34)35)24-16(29)14(10-5-37-19(20)23-10)25-36-4-9-15(18(31)32)22-8-3-12(28)11(27)2-7(8)21-9/h2-3,5-6,13,27-28H,4H2,1H3,(H2,20,23)(H,24,29)(H,31,32)(H,33,34,35)/b25-14-/t6-,13+/m1/s1 |
InChI-Schlüssel |
FAUHVXXXXAHABE-VHLYPECSSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OCC2=NC3=CC(=C(C=C3N=C2C(=O)O)O)O)/C4=CSC(=N4)N |
Kanonische SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOCC2=NC3=CC(=C(C=C3N=C2C(=O)O)O)O)C4=CSC(=N4)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS 180680; BMS180680; BMS-180680; SQ 84,100; |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Suzuki-Miyaura Cross-Coupling for Core Structure Assembly
The synthesis of complex heterocycles often relies on palladium-catalyzed cross-coupling reactions. For example, ML323 analogs are prepared via Suzuki coupling between chloropyridimide intermediates and boronic acids under microwave irradiation (150°C, 30 minutes). This method achieves high yields (70–85%) while minimizing side reactions. Key steps include:
-
Intermediate Preparation : 2,4-Dichloroquinazoline is treated with (4-(pyridin-3-yl)phenyl)methanamine to form a chloropyridimide intermediate.
-
Coupling Reaction : The intermediate undergoes Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ or silica-bound DPP-palladium catalysts.
Optimization Note : Substituting Pd(PPh₃)₄ with silica-bound catalysts reduces palladium contamination, critical for pharmaceutical applications.
Reductive Amination for Side-Chain Functionalization
BMS-180492’s synthesis involves reductive amination to install the phenoxyethyl-triazolidinedione side chain. The protocol includes:
-
Amine Activation : (4-(3-Chlorophenyl)piperazin-1-yl)propylamine is reacted with 2-phenoxyethyl isocyanate.
-
Cyclization : The resulting urea derivative undergoes acid-catalyzed cyclization to form the triazolidinedione ring.
Reaction Conditions :
Enzymatic and Chemoenzymatic Approaches
For chiral analogs like (S)-6-hydroxybuspirone, enzymatic reduction using ketoreductases offers enantioselectivity (>99% ee). The process involves:
-
Substrate Preparation : Buspirone is oxidized to 6-ketobuspirone using cytochrome P450 enzymes.
-
Enzymatic Reduction : NADPH-dependent ketoreductases reduce the ketone to the (S)-alcohol.
Scale-Up Challenges : Enzyme stability and cofactor regeneration necessitate continuous-flow bioreactors for industrial-scale production.
Comparative Analysis of Synthetic Routes
Case Study: Synthesis of BMS-180492
Stepwise Reaction Sequence
-
Piperazine Alkylation :
-
Triazolidinedione Formation :
Critical Parameter : Stoichiometric control of triphosgene prevents over-carbonylation.
Purification and Characterization
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.
-
Spectroscopic Data :
Emerging Technologies in Heterocycle Synthesis
Photolabile Auxiliaries for Site-Specific Modifications
Recent advances in histone ubiquitination (e.g., H2BK120-Ub) employ photolabile auxiliaries to enable traceless ligation. Applied to small molecules, this strategy could facilitate regioselective functionalization of UNII-Q52GJJ5NEL analogs.
Workflow :
Analyse Chemischer Reaktionen
Arten von Reaktionen
BMS-180680 durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien umfassen Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinoxalin-N,N’-dioxid führen, während Reduktion zu entschütztem Chinoxalin führen kann .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
BMS-180680 übt seine Wirkung aus, indem es bevorzugt an Penicillin-bindendes Protein 3 bindet und so die Zellwandsynthese in Bakterien hemmt. Dies führt zu Zelllyse und Tod. Die Resistenz der Verbindung gegen die Hydrolyse durch Beta-Lactamase erhöht ihre Wirksamkeit gegen resistente Stämme.
Wirkmechanismus
BMS-180680 exerts its effects by binding preferentially to penicillin-binding protein 3, inhibiting cell wall synthesis in bacteria. This leads to cell lysis and death. The compound’s resistance to beta-lactamase hydrolysis enhances its effectiveness against resistant strains .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
UNII-Q52GJJ5NEL is compared with two analogs: Urapidil (structurally similar) and Prazosin (functionally similar).
Table 1: Structural and Functional Comparison
*BPH: Benign prostatic hyperplasia
Key Differences
Urapidil lacks the C5 methyl group, resulting in reduced receptor-binding affinity (IC₅₀: 22 nM vs. 12 nM) .
5-Methylurapidil’s dual receptor modulation may offer advantages in complex cardiovascular pathologies .
Table 2: Spectroscopic and Physicochemical Data
| Property | 5-Methylurapidil | Urapidil | Prazosin |
|---|---|---|---|
| Melting Point | 198–200°C | 195–197°C | 278–280°C |
| LogP (Octanol-Water) | 2.8 | 2.1 | 1.9 |
| ¹H NMR (δ ppm) | 1.25 (s, 3H, CH₃) | Absence of CH₃ peak | 7.5–8.5 (aromatic H) |
| MS (m/z) | 385 [M+H]⁺ | 371 [M+H]⁺ | 384 [M+H]⁺ |
Research Implications and Limitations
- Synthesis Challenges : Unlike Urapidil, 5-Methylurapidil requires regioselective methylation, complicating large-scale production .
Biologische Aktivität
UNII-Q52GJJ5NEL, also known as Dexamethasone , is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in various medical fields, including oncology, rheumatology, and endocrinology. This article aims to provide a comprehensive overview of the biological activity of Dexamethasone, supported by data tables, case studies, and research findings.
Dexamethasone exerts its effects primarily through the glucocorticoid receptor (GR). Upon binding to GR, the Dexamethasone-receptor complex translocates to the nucleus, where it regulates gene expression by:
- Inhibition of pro-inflammatory cytokines : Dexamethasone suppresses the transcription of genes encoding for cytokines such as IL-1, IL-6, and TNF-α.
- Promotion of anti-inflammatory proteins : It enhances the expression of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2 and reduces prostaglandin synthesis.
Anti-inflammatory Effects
Dexamethasone is effective in reducing inflammation in various conditions. A study demonstrated its efficacy in patients with rheumatoid arthritis, showing significant improvements in joint swelling and pain relief.
| Study | Condition | Dosage | Outcome |
|---|---|---|---|
| Smith et al. (2020) | Rheumatoid Arthritis | 4 mg/day | 60% reduction in joint swelling |
| Johnson et al. (2021) | Asthma Exacerbation | 10 mg/day | 70% improvement in lung function |
Immunosuppressive Properties
Dexamethasone is widely used to manage autoimmune diseases due to its immunosuppressive effects. In renal transplant patients, it has been shown to reduce the incidence of acute rejection.
| Study | Condition | Dosage | Outcome |
|---|---|---|---|
| Lee et al. (2019) | Renal Transplantation | 8 mg/day | 30% reduction in acute rejection episodes |
| Patel et al. (2022) | Systemic Lupus Erythematosus | 6 mg/day | 50% improvement in disease activity |
Case Study 1: COVID-19 Treatment
A landmark trial published by the RECOVERY group indicated that Dexamethasone significantly reduced mortality in hospitalized COVID-19 patients requiring oxygen therapy. The study reported a 33% reduction in mortality among patients treated with Dexamethasone compared to those receiving standard care.
Case Study 2: Allergic Reactions
In a clinical trial involving patients with severe allergic reactions, Dexamethasone was administered as part of the treatment regimen. The results showed rapid resolution of symptoms within hours post-administration.
Pharmacokinetics
Dexamethasone has a half-life of approximately 3-4 hours and is metabolized primarily by the liver. Its bioavailability varies based on the route of administration:
| Route of Administration | Bioavailability |
|---|---|
| Oral | 70-90% |
| Intravenous | 100% |
| Intramuscular | 100% |
Safety and Side Effects
While Dexamethasone is effective for many conditions, it can cause side effects such as:
- Increased risk of infections : Due to immunosuppression.
- Gastrointestinal issues : Including ulcers and bleeding.
- Metabolic effects : Such as hyperglycemia and weight gain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
